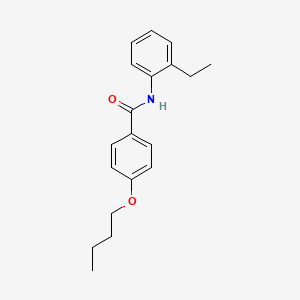
4-butoxy-N-(2-ethylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-(2-ethylphenyl)benzamide, also known as BPEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. BPEB is a member of the benzamide family of compounds and is often used as a reference compound in the development of new drugs.
作用機序
The mechanism of action of 4-butoxy-N-(2-ethylphenyl)benzamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of specific neurotransmitters. 4-butoxy-N-(2-ethylphenyl)benzamide has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and the induction of sleep. 4-butoxy-N-(2-ethylphenyl)benzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
4-butoxy-N-(2-ethylphenyl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anticonvulsant and analgesic effects in animal models. 4-butoxy-N-(2-ethylphenyl)benzamide has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 4-butoxy-N-(2-ethylphenyl)benzamide has been shown to induce sleep and reduce anxiety in animal models.
実験室実験の利点と制限
4-butoxy-N-(2-ethylphenyl)benzamide has several advantages for use in lab experiments. It is a well-established compound with a reliable synthesis method. 4-butoxy-N-(2-ethylphenyl)benzamide is also readily available and can be obtained in high purity and yield. However, 4-butoxy-N-(2-ethylphenyl)benzamide has some limitations for use in lab experiments. It has a low water solubility, which can make it difficult to administer in certain experimental setups. Additionally, 4-butoxy-N-(2-ethylphenyl)benzamide has a short half-life, which can limit its effectiveness in certain experiments.
将来の方向性
There are several potential future directions for research on 4-butoxy-N-(2-ethylphenyl)benzamide. One area of interest is the development of new drugs based on the structure of 4-butoxy-N-(2-ethylphenyl)benzamide. Another area of interest is the investigation of the mechanism of action of 4-butoxy-N-(2-ethylphenyl)benzamide. Further research is needed to fully understand the biochemical and physiological effects of 4-butoxy-N-(2-ethylphenyl)benzamide and its potential applications in medicinal chemistry.
Conclusion
In conclusion, 4-butoxy-N-(2-ethylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. 4-butoxy-N-(2-ethylphenyl)benzamide has a reliable synthesis method and has been shown to exhibit a wide range of biological activities. Further research is needed to fully understand the mechanism of action of 4-butoxy-N-(2-ethylphenyl)benzamide and its potential applications in drug development.
合成法
The synthesis of 4-butoxy-N-(2-ethylphenyl)benzamide is a multi-step process that involves the reaction of 2-ethylphenol with butyl bromide to form 4-butoxy-2-ethylphenol. This intermediate is then reacted with phosgene and ammonia to form 4-butoxy-N-(2-ethylphenyl)benzamide. The synthesis of 4-butoxy-N-(2-ethylphenyl)benzamide is a well-established method, and the compound can be obtained in high purity and yield.
科学的研究の応用
4-butoxy-N-(2-ethylphenyl)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. 4-butoxy-N-(2-ethylphenyl)benzamide has also been investigated for its potential use as a reference compound in the development of new drugs.
特性
IUPAC Name |
4-butoxy-N-(2-ethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-3-5-14-22-17-12-10-16(11-13-17)19(21)20-18-9-7-6-8-15(18)4-2/h6-13H,3-5,14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKNVSLHABTXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(2-ethylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-1-(4-isopropylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5084570.png)
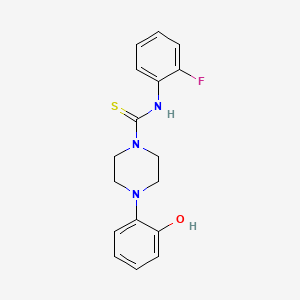

![3-(2-chlorophenyl)-5-(2-methoxy-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5084586.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~,N~1~-diethyl-N~2~-phenylglycinamide](/img/structure/B5084592.png)
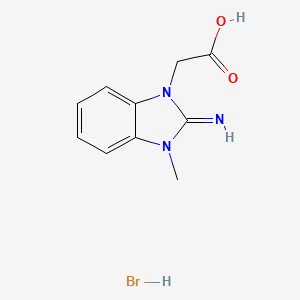
![1-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5084611.png)

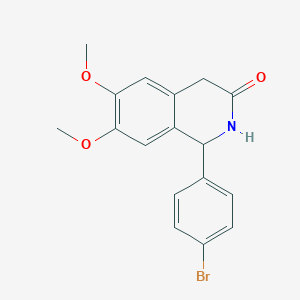
![2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B5084633.png)

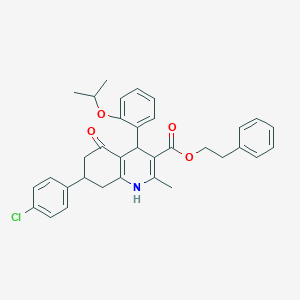
![2-{[(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5084655.png)
![4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5084661.png)